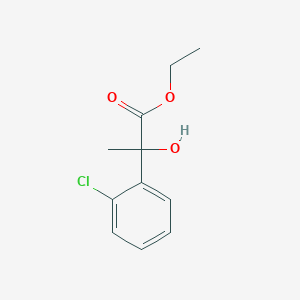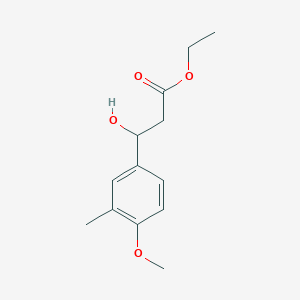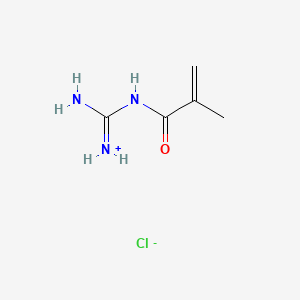
2-Methoxy-5-(trifluoromethyl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C7H7F3N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The trifluoromethyl group (-CF3) and methoxy group (-OCH3) attached to the pyridine ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluoro-5-(trifluoromethyl)pyridine with methanol in the presence of a base, such as sodium hydride, to form the methoxy derivative . Another approach involves the use of 2-chloro-5-(trifluoromethyl)pyridine, which reacts with sodium methoxide to yield the desired product .
Industrial Production Methods
Industrial production of 2-Methoxy-5-(trifluoromethyl)pyridin-4-amine may involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH) can be used in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a pyridine carboxylic acid derivative, while reduction of a nitro group can produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-(trifluoromethyl)pyridine: Lacks the amine group, making it less reactive in certain chemical reactions.
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group, affecting its chemical properties and reactivity.
2-(Trifluoromethyl)pyridin-4-amine: Similar but lacks the methoxy group, influencing its applications and reactivity.
Uniqueness
2-Methoxy-5-(trifluoromethyl)pyridin-4-amine is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and make it valuable in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C7H7F3N2O |
|---|---|
Molekulargewicht |
192.14 g/mol |
IUPAC-Name |
2-methoxy-5-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C7H7F3N2O/c1-13-6-2-5(11)4(3-12-6)7(8,9)10/h2-3H,1H3,(H2,11,12) |
InChI-Schlüssel |
CAERJXSKJVSYQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile](/img/structure/B13688398.png)
![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)

![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)



![[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)

